(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
CAS No.: 137769-30-3
Cat. No.: VC21175175
Molecular Formula: C35H29OP
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine - 137769-30-3](/images/no_structure.jpg)
Specification
CAS No. | 137769-30-3 |
---|---|
Molecular Formula | C35H29OP |
Molecular Weight | 496.6 g/mol |
IUPAC Name | diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
Standard InChI | InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3 |
Standard InChI Key | RQYTYDOSGVUKHB-UHFFFAOYSA-N |
SMILES | CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES | CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Property | Value/Description |
---|---|
CAS Number | 189274-36-0 |
Molecular Formula | C35H29OP |
Molecular Weight | 496.58 g/mol |
Physical State | Solid |
Storage Requirements | Inert atmosphere, Room Temperature |
Purity (Commercial) | Typically 98% |
Synthesis and Preparation
Key Intermediates
Important intermediates in this synthetic route may include:
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(R)-2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl
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(R)-(+)-2-Diphenylphosphinyl-2'-trifluoromethanesulfonyloxy-1,1'-binaphthyl
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(R)-(−)-2-Diphenylphosphinyl-2'-hydroxy-1,1'-binaphthyl
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(R)-(+)-2-Diphenylphosphinyl-2'-isopropoxy-1,1'-binaphthyl
The transformation from phosphine oxide to phosphine typically employs reducing agents such as trichlorosilane with a tertiary amine base, as documented for analogous compounds .
Applications in Asymmetric Catalysis
Mechanism of Action
(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine functions as a ligand by coordinating with transition metal centers to form catalyst complexes. The resulting complex can then interact with substrate molecules in a manner influenced by the ligand's chirality, leading to preferential formation of one enantiomer over the other in asymmetric reactions.
The isopropoxy substituent provides several advantages:
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Enhanced solubility in organic solvents
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Altered electronic properties compared to BINAP
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Additional steric bulk that can influence selectivity
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Potential for hydrogen bonding interactions with substrates
Catalytic Applications
This compound has demonstrated effectiveness in various asymmetric catalytic processes, including:
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Asymmetric hydrogenation reactions
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Asymmetric Heck reactions
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Asymmetric aldol reactions
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Enantioselective hetero-Diels-Alder reactions
The ligand can form complexes with various transition metals including rhodium, palladium, ruthenium, and gold, each offering unique reactivity profiles . For instance, when complexed with Ag(I), it can catalyze asymmetric aldol reactions between alkenyl trichloroacetates and aldehydes, as well as enantioselective hetero-Diels-Alder reactions of azo compounds .
Table 2: Catalytic Applications of (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
Reaction Type | Metal Complex | Substrates | Typical Selectivity |
---|---|---|---|
Asymmetric Hydrogenation | Rh, Ru | Unsaturated compounds | High enantioselectivity |
Asymmetric Aldol | Ag | Alkenyl trichloroacetates, aldehydes | Good to excellent ee |
Hetero-Diels-Alder | Ag | Azo compounds, dienes | Good to excellent ee |
C-C Bond Formation | Pd | Various coupling partners | Moderate to high ee |
Comparison with Related Ligands
The chemical structure of (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine places it within a family of structurally related chiral phosphine ligands. Table 3 compares key properties with similar compounds.
Table 3: Comparison of (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine with Related Ligands
Ligand | Key Structural Features | Distinctive Properties | CAS Number |
---|---|---|---|
(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine | Monophosphine with isopropoxy group | Enhanced solubility, modified electronic properties | 189274-36-0 |
(R)-BINAP | Diphosphine with no alkoxy groups | Highly effective for many reactions, less soluble | 76189-55-4 |
(R)-(2'-Methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine | Monophosphine with methoxy group | Similar to isopropoxy variant but less bulky | 145964-33-6 |
The specific choice between these ligands often depends on the particular reaction being catalyzed, as each offers different advantages in terms of selectivity, reactivity, and solubility.
Package Size | Typical Purity | Price Range (EUR) | Delivery Timeline |
---|---|---|---|
100 mg | 98% | ~147.00 | 1-2 weeks |
250 mg | 98% | ~500.00 | 1-2 weeks |
1 g | 98% | ~2,112.00 | 1-2 weeks |
Pricing information is approximate and based on available data from chemical suppliers as of April 2025. Actual prices may vary depending on quantity, supplier, and geographic location .
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